2-Naphthamide vs. 1-Naphthamide Regioisomerism: Impact on VEGFR-2 Kinase Inhibition Potency
In the naphthamide VEGFR-2 inhibitor series, the position of the carboxamide attachment on the naphthalene ring is a critical potency determinant. The published SAR table for this chemotype demonstrates that 2-naphthamides consistently exhibit IC50 values in the low nanomolar range (e.g., compound 48: VEGFR-2 IC50 = 2 nM), while the corresponding 1-naphthamide regioisomers show a ≥5-fold increase in IC50 under identical assay conditions (recombinant VEGFR-2 kinase, ATP concentration 10 µM) [1]. For the specific compound N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-naphthamide (CAS 942011-25-8), the 2-naphthamide configuration is therefore predicted to confer superior VEGFR-2 binding affinity relative to its direct 1-naphthamide isomer N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide (CAS 920210-65-7). This regioisomeric differentiation is consistent across multiple naphthamide sub-series and is attributable to the optimal orientation of the naphthalene C2-carboxamide within the kinase hinge-binding region [1].
| Evidence Dimension | VEGFR-2 kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | Not directly reported; predicted low nanomolar based on 2-naphthamide SAR |
| Comparator Or Baseline | 1-Naphthamide regioisomer (CAS 920210-65-7): predicted ≥5-fold higher IC50 based on class SAR |
| Quantified Difference | Estimated ≥5-fold potency advantage for 2-naphthamide over 1-naphthamide regioisomer |
| Conditions | Recombinant VEGFR-2 kinase assay; ATP at 10 µM; SAR derived from J. Med. Chem. 2008 naphthamide series [1] |
Why This Matters
For users selecting a naphthamide-based VEGFR-2 inhibitor tool compound or lead scaffold, the 2-naphthamide regioisomer (CAS 942011-25-8) is the structurally validated choice expected to deliver low-nanomolar potency, whereas the 1-naphthamide isomer carries a quantifiable risk of ≥5-fold activity loss.
- [1] Harmange JC, et al. J Med Chem. 2008;51(6):1649-1667. View Source
